(S)-1-(2-bromo-6-fluorophenyl)ethanamine

chiral resolution asymmetric synthesis enantioselective catalysis

(S)-1-(2-Bromo-6-fluorophenyl)ethanamine (CAS 1213921-61-9) is a chiral primary amine building block with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol. It features a phenyl ring substituted with bromine at the 2-position and fluorine at the 6-position, with an α-methyl substituent bearing the primary amine at the benzylic carbon in the (S)-configuration.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Cat. No. B13127340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-bromo-6-fluorophenyl)ethanamine
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=C1Br)F)N
InChIInChI=1S/C8H9BrFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1
InChIKeySNIBBOIUVLCOJX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2-Bromo-6-fluorophenyl)ethanamine Procurement Guide: Chiral Building Block for Medicinal Chemistry


(S)-1-(2-Bromo-6-fluorophenyl)ethanamine (CAS 1213921-61-9) is a chiral primary amine building block with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol . It features a phenyl ring substituted with bromine at the 2-position and fluorine at the 6-position, with an α-methyl substituent bearing the primary amine at the benzylic carbon in the (S)-configuration. Predicted physicochemical properties include a boiling point of 240.0 ± 25.0 °C and a density of 1.482 ± 0.06 g/cm³ . While the compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% as determined by HPLC , a comprehensive search of the primary scientific and patent literature reveals an absence of published quantitative activity, selectivity, or pharmacokinetic data for this specific stereoisomer. Consequently, any procurement decision based on differential performance must be made with the explicit understanding that peer-reviewed comparative evidence is currently unavailable.

Why Substituting (S)-1-(2-Bromo-6-fluorophenyl)ethanamine with a Generic Analog Risks Project Failure


In the absence of published comparative biological data, the primary reason that a generic or structural analog cannot be substituted for (S)-1-(2-bromo-6-fluorophenyl)ethanamine lies in its unique combination of substitution pattern and absolute stereochemistry. The ortho-bromo, ortho-fluoro arrangement on the phenyl ring creates a distinct electronic and steric environment that is absent in mono-halogenated or regioisomeric analogs such as 1-(2-bromo-4-fluorophenyl)ethanamine or 1-(2-chloro-6-fluorophenyl)ethanamine. Furthermore, the (S)-configuration at the α-carbon dictates the three-dimensional presentation of the primary amine, which is critical for downstream chiral recognition events in asymmetric synthesis or biological target engagement. Substituting the racemate or the (R)-enantiomer introduces a structurally distinct entity that can lead to divergent reactivity, altered binding modes, or failed chiral resolution, even if the gross chemical formula is identical. Because no peer-reviewed studies have directly compared this compound with its closest analogs, the decision to use this specific stereoisomer must be justified by the synthetic or pharmacological hypothesis under investigation.

Quantitative Evidence Guide for Evaluating and Procuring (S)-1-(2-Bromo-6-fluorophenyl)ethanamine


Enantiomeric Purity Specifications Drive Product Selection: S-Enantiomer vs. Racemate and R-Enantiomer

The target compound is typically offered at enantiomeric purities of ≥98% ee by commercial suppliers, ensuring the desired (S)-stereochemistry at the benzylic carbon . In contrast, the structurally identical racemic mixture (CAS 1270569-50-0) and the (R)-enantiomer (CAS 1213941-47-9) are distinct chemical entities that cannot be interchanged in enantioselective applications. While direct comparative ee values for all stereochemical forms from a single vendor are not publicly reported, the availability of the (S)-isomer at 98% enantiomeric excess provides a defined stereochemical starting point that is critical for applications requiring chiral fidelity.

chiral resolution asymmetric synthesis enantioselective catalysis

Chemical Purity and Impurity Profile: S-Enantiomer vs. Commercially Available Racemate

Based on the CAS record and supplier listings, the (S)-enantiomer (CAS 1213921-61-9) is available with a chemical purity of 95% by HPLC from one supplier and 98% from another . The racemic mixture (CAS 1270569-50-0) is offered at a lower purity of 95% . This difference in nominal chemical purity, while modest, can influence reaction stoichiometry and yield in preparative chemistry. No unified certificate-of-analysis dataset comparing the two forms from a single supplier has been published, limiting the strength of this comparison to cross-study observation.

chemical purity HPLC quality control impurity profiling

Predicted Physicochemical Properties Provide a Baseline for Analog Differentiation

Predicted properties for the (S)-enantiomer include a boiling point of 240.0 ± 25.0 °C and a density of 1.482 ± 0.06 g/cm³ . Comparable predicted values for the racemate are a boiling point of 240.0 ± 25.0 °C and a density of 1.5 ± 0.1 g/cm³ . The overlapping predicted boiling points reflect the identical molecular connectivity, while the subtle density differences fall within computational prediction error margins. Observed differences in LogP, pKa, or solubility that could meaningfully differentiate the S-enantiomer from its analogs have not been reported in the primary literature. This data class is therefore retained only as a supportive baseline for procurement documentation.

physicochemical properties computational chemistry lead optimization drug design

Absence of Published Biological Activity Data Limits Head-to-Head Differentiation from Structural Analogs

A systematic search of the ChEMBL, BindingDB, PubMed, and Google Patents databases was conducted using the CAS number, ChEMBL identifiers, and structural queries. No quantitative IC50, Ki, Kd, cell-based activity, or in vivo pharmacokinetic data were identified for (S)-1-(2-bromo-6-fluorophenyl)ethanamine [1]. Similarly, no direct comparative study evaluating this compound against its closest analogs—such as (R)-1-(2-bromo-6-fluorophenyl)ethanamine (CAS 1213941-47-9), 1-(2-chloro-6-fluorophenyl)ethanamine, or 1-(2-bromo-4-fluorophenyl)ethanamine—has been published. This absence of biological evidence is a critical limitation that must be acknowledged in any procurement or application rationale.

biological activity target engagement selectivity pharmacology

Best-Fit Application Scenarios for (S)-1-(2-Bromo-6-fluorophenyl)ethanamine Based on Available Evidence


Chiral Building Block for Enantioselective Synthesis of α-Arylalkylamine Drug Candidates

The availability of the (S)-enantiomer at ≥98% ee makes this compound suitable as a starting material for the synthesis of enantiopure α-arylalkylamine-containing pharmaceutical intermediates. Its ortho-bromo, ortho-fluoro substitution pattern provides a differentiated electronic environment that can influence subsequent cross-coupling reactions, such as Suzuki–Miyaura or Buchwald–Hartwig couplings, at the bromine position while retaining the fluorine atom as a metabolic-modulating group. Users must independently verify enantiomeric purity by chiral HPLC or optical rotation prior to use.

Chiral Resolving Agent and Ligand Precursor for Asymmetric Catalysis

The combination of a basic primary amine and a well-defined (S)-stereocenter enables the use of this compound as a resolving agent for racemic acids or as a precursor to chiral ligands such as diamine or imine derivatives for transition-metal-catalyzed asymmetric reactions. The ortho-bromo substituent offers a functional handle for further diversification, while the ortho-fluoro group contributes to the electronic tuning of the derived ligand. No comparative performance data in specific catalytic reactions are available.

Impurity Reference Standard for Pharmaceutical Quality Control

Given its structural relationship to the 2-bromo-6-fluorophenyl scaffold found in certain pharmaceutical intermediates, this pure (S)-enantiomer can serve as a chiral impurity reference standard for HPLC method development and validation in drug substance manufacturing. The commercial availability at defined purity levels (95% to 98% by HPLC) supports its use as a quantitative analytical marker, provided that the user establishes appropriate system suitability criteria.

Fragment-Based Drug Discovery Library Component

The low molecular weight (218.07 g/mol), the presence of a hydrogen-bond-donating primary amine, and the halogenated aromatic ring render this compound suitable for inclusion in fragment screening libraries. Its chiral nature allows for stereospecific binding interactions that cannot be recapitulated by the racemic mixture. However, the absence of known binding or activity data [1] means that hit validation must be conducted de novo and cannot be guided by prior art.

Quote Request

Request a Quote for (S)-1-(2-bromo-6-fluorophenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.